molecular formula C17H18ClNO B5071234 N-[4-(butan-2-yl)phenyl]-3-chlorobenzamide

N-[4-(butan-2-yl)phenyl]-3-chlorobenzamide

Cat. No.: B5071234
M. Wt: 287.8 g/mol
InChI Key: NDLJTESETNKRMP-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-3-chlorobenzamide is an organic compound with the molecular formula C17H18ClNO It is a benzamide derivative characterized by the presence of a 3-chlorobenzamide group and a 4-(butan-2-yl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-3-chlorobenzamide typically involves the amidation of 3-chlorobenzoic acid with 4-(butan-2-yl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorobenzamide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-3-chlorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(butan-2-yl)phenyl]-3-methylbenzamide
  • N-[4-(butan-2-yl)phenyl]-3-fluorobenzamide
  • N-[4-(butan-2-yl)phenyl]-3-bromobenzamide

Uniqueness

N-[4-(butan-2-yl)phenyl]-3-chlorobenzamide is unique due to the presence of the 3-chlorobenzamide group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar benzamide derivatives.

Biological Activity

N-[4-(butan-2-yl)phenyl]-3-chlorobenzamide, also known as N-(butan-2-yl)-3-chlorobenzamide, is a compound that has garnered interest in the field of medicinal chemistry due to its notable biological activities. This article explores its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chlorobenzamide structure with a butan-2-yl substituent on the phenyl ring. This structural configuration is crucial for its biological activity, as it influences how the compound interacts with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative organisms. The compound's mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways, leading to cell death.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory properties. Studies utilizing various inflammatory models have indicated that the compound can significantly reduce markers of inflammation, such as cytokines and prostaglandins.

Key Findings:

  • Inhibition of TNF-alpha and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages.
  • Reduction in edema in animal models of acute inflammation.

The anti-inflammatory activity is believed to stem from the compound's ability to modulate signaling pathways involved in inflammatory responses, potentially through interactions with specific receptors or enzymes .

The biological activity of this compound is largely attributed to its structural features:

  • Receptor Interaction : The compound may interact with various receptors involved in inflammation and microbial resistance.
  • Enzyme Inhibition : It has been observed to inhibit enzymes critical for bacterial survival and inflammatory processes.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes effectively, leading to cellular disruption in target organisms.

Case Studies

Several studies have investigated the therapeutic potential of this compound:

  • Study on Inflammatory Bowel Disease (IBD) :
    • A preclinical model demonstrated that treatment with the compound reduced colonic inflammation and improved histological scores compared to controls.
    • The study highlighted its potential as a therapeutic agent for managing IBD symptoms.
  • Antimicrobial Efficacy in Wound Healing :
    • In a wound healing model infected with Staphylococcus aureus, application of this compound resulted in faster healing rates and reduced bacterial load compared to untreated wounds .

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-3-12(2)13-7-9-16(10-8-13)19-17(20)14-5-4-6-15(18)11-14/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLJTESETNKRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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